2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-15-9-7-14(8-10-15)12-19(27)26(13-16-4-1-2-11-24-16)21-25-20-17(23)5-3-6-18(20)28-21/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYGVBRBBWWNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the chlorophenyl and fluorobenzothiazole groups. The final step involves the coupling of the pyridin-2-ylmethyl group to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide-Thiazole Core
Table 1: Key Structural Analogs and Substituent Effects
Key Observations:
- Halogen Effects: The 4-fluoro group in the target compound’s benzothiazole ring improves metabolic stability compared to non-fluorinated thiazoles (e.g., compound BZ-II in ).
- Steric and Electronic Profiles : The 4-chlorophenyl group in the target compound avoids steric clashes seen in 2,6-dichlorophenyl analogs, favoring planar conformations critical for target binding .
Crystallographic and Conformational Comparisons
Table 2: Structural Parameters from Crystallographic Data
*Predicted based on analog data.
- The target compound’s 4-fluoro-benzothiazole likely induces stronger C–H⋯F interactions than non-fluorinated analogs, improving crystal packing stability .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic molecule with significant biological activity. Its structure features a benzothiazole moiety, which is known for various pharmacological effects, including antimicrobial and anticancer properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential for interaction with biological membranes. |
| Fluorobenzothiazole Unit | Contributes to antimicrobial and anticancer activities. |
| Pyridine Derivative | May influence binding affinity to biological targets. |
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis , suggesting its potential as a new antibiotic agent .
Anticancer Properties
Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. The specific mechanisms often involve the inhibition of key enzymes or pathways related to cell proliferation and survival . The unique combination of functional groups in this compound may enhance its efficacy against different cancer types.
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell survival.
- DNA Interaction : Potential binding to DNA or RNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives found that those similar in structure to our compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Cancer Cell Studies : In vitro tests indicated that compounds with a similar scaffold exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
